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Compound of Interest

Compound Name: 2,3-Dihydroxypropane-1-sulfonate

Cat. No.: B1259476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-
dihydroxypropane-1-sulfonate (DHPS), a significant organosulfur compound found in various

biological and environmental systems. This document is intended to be a comprehensive

resource for researchers and professionals involved in the study and application of this

molecule.

Introduction
2,3-Dihydroxypropane-1-sulfonate (DHPS) is a key intermediate in the biogeochemical sulfur

cycle and has been identified as an abundant metabolite in marine environments and has been

detected in the human gut metabolome. Its simple, chiral structure, featuring two hydroxyl

groups and a sulfonate moiety, makes it a molecule of interest for studies in microbial

metabolism, environmental science, and potentially as a building block in chemical synthesis.

Accurate spectroscopic characterization is fundamental to understanding its roles and potential

applications. This guide summarizes the available Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for DHPS and provides standardized protocols for its analysis.

Spectroscopic Data
The following sections present the available quantitative NMR and IR data for 2,3-
dihydroxypropane-1-sulfonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DHPS in

solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about

the chemical environment of each atom.

¹H NMR Data

Experimental ¹H NMR data for 2,3-dihydroxypropane-1-sulfonate has been reported in the

literature. A study on the metabolism of DHPS by Roseobacter bacteria provides the following

chemical shift assignments:

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1a 2.99 dd 14.46, 7.62

H-1b - dd 14.49, 4.32

H-2 - - -

H-3a - - -

H-3b - - -

Note: The full assignment for all protons was not available in the cited source. Predicted ¹H

NMR data is available in the Human Metabolome Database (HMDB).

¹³C NMR Data

As of the latest literature review, experimental ¹³C NMR data for 2,3-dihydroxypropane-1-
sulfonate has not been explicitly reported. However, predicted ¹³C NMR data is available from

the Human Metabolome Database (HMDB) and can be used as a reference.
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Carbon Predicted Chemical Shift (ppm)

C-1 55.4

C-2 70.1

C-3 65.2

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2,3-dihydroxypropane-1-sulfonate is not readily available in

the reviewed literature. However, the expected characteristic absorption bands can be

predicted based on the functional groups present in the molecule (hydroxyl and sulfonate

groups).

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

O-H (hydroxyl) Stretching 3500 - 3200 (broad)

C-H (alkane) Stretching 3000 - 2850

S=O (sulfonate) Asymmetric Stretching 1260 - 1150

S=O (sulfonate) Symmetric Stretching 1070 - 1030

C-O (hydroxyl) Stretching 1150 - 1050

Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and IR spectra of 2,3-
dihydroxypropane-1-sulfonate.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of high-purity 2,3-dihydroxypropane-1-sulfonate.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide,

D₂O, as DHPS is water-soluble).

If required, add a small amount of an internal standard with a known chemical shift (e.g.,

DSS or TSP).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or

higher.

Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the spectrum using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the spectrum to the internal standard or the residual solvent signal.

For ¹³C NMR, use a similar sample preparation and acquire the spectrum on a carbon-

observe channel, typically at a frequency corresponding to the proton frequency (e.g., 100

MHz for a 400 MHz ¹H spectrometer). A larger number of scans will be necessary due to the

lower natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2,3-dihydroxypropane-1-sulfonate sample directly onto

the ATR crystal.
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Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The resulting spectrum will be in absorbance units.

Clean the ATR crystal thoroughly after the measurement.

Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of a

chemical compound like 2,3-dihydroxypropane-1-sulfonate.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in D2O Transfer to NMR Tube Insert into Spectrometer Acquire 1H & 13C Spectra Process Raw Data Assign Peaks Interpret Structure

Click to download full resolution via product page

Figure 1. Generalized workflow for NMR spectroscopic analysis.

Sample Preparation Data Acquisition Data Analysis

Place Sample on ATR Crystal Collect Background Spectrum Collect Sample Spectrum Identify Absorption Bands Assign Functional Groups

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1259476?utm_src=pdf-body
https://www.benchchem.com/product/b1259476?utm_src=pdf-body-img
https://www.benchchem.com/product/b1259476?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Generalized workflow for FT-IR spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydroxypropane-1-
sulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259476#spectroscopic-data-nmr-ir-for-2-3-
dihydroxypropane-1-sulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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